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Titanium(4+);tetrabromide

Cycloaddition Lewis Acid Catalysis Density Functional Theory

Researchers requiring a titanium halide precursor with intermediate volatility between TiCl4 and TiI4 face limited high-purity sourcing. TiBr4 bridges this gap, delivering the highest volatility among transition metal bromides (mp 39 °C, bp 230 °C) for controlled vapor-phase delivery. • Lowers [4+2] cycloaddition activation barrier by 15.242 kcal mol⁻¹ vs. uncatalyzed pathway • Enables selective semiconductor ALD nucleation on -OH vs. -NH₂ terminated surfaces • Produces PIB with narrow molecular weight distributions in mixed halide initiator systems ≥98% purity (metals basis); stored under argon at RT; ships as UN 3260 Class 8 corrosive solid.

Molecular Formula TiBr4
Br4Ti
Molecular Weight 367.48 g/mol
Cat. No. B1365984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium(4+);tetrabromide
Molecular FormulaTiBr4
Br4Ti
Molecular Weight367.48 g/mol
Structural Identifiers
SMILES[Ti+4].[Br-].[Br-].[Br-].[Br-]
InChIInChI=1S/4BrH.Ti/h4*1H;/q;;;;+4/p-4
InChIKeyUBZYKBZMAMTNKW-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TiBr4: Key Properties, Comparators, and Sourcing


Titanium(4+) tetrabromide (TiBr4) is a tetrahedral, diamagnetic titanium(IV) halide with a d0 metal center, appearing as orange-brown hygroscopic crystals [1]. It is characterized by the highest volatility among transition metal bromides, with a melting point of 39 °C and a boiling point of 230 °C [2]. Its physical properties and reactivity profile are consistently described as intermediate between titanium tetrachloride (TiCl4) and titanium tetraiodide (TiI4) [3], positioning it as a specialized Lewis acid and thin-film precursor where the extremes of the chloride or iodide are suboptimal.

Volatile Lewis acid with intermediate reactivity for vapor deposition and catalysis
Hygroscopic solid liquefying near room temperature; requires dry handling
Bromide-specific ligand exchange kinetics for controlled polymerization and ALD

Why TiBr4 Cannot Be Replaced by TiCl4 or TiI4


Generic substitution among titanium tetrahalides (TiX4, X = Cl, Br, I) is scientifically untenable due to divergent physicochemical properties and reactivity profiles that dictate application suitability. TiBr4 occupies a distinct intermediate space: it is significantly less volatile and less reactive than TiCl4, yet far more volatile and easier to handle than the thermally sensitive TiI4 [1]. Direct substitution with TiCl4 can lead to excessively rapid or uncontrolled reactions in polymerizations and depositions, while using TiI4 may introduce prohibitive cost, stability issues, or process incompatibility due to its low vapor pressure [2]. The specific balance of Lewis acidity, volatility, and ligand exchange kinetics of TiBr4 is essential for achieving targeted outcomes in both catalytic and materials science applications, as detailed in the evidence below.

TiBr4 (target)
Intermediate volatility, moderate Lewis acidity, controlled reactivity
TiCl4
Higher volatility and reactivity; may cause uncontrolled reactions in polymerizations or depositions
TiI4
Low volatility and high thermal sensitivity; impractical vapor delivery; costly

Quantitative Evidence: TiBr4 in Catalysis, ALD, and Polymer Synthesis


Diels-Alder Activation Barrier Reduction

In a density functional theory (DFT) study of the [4+2] cycloaddition of isoprene with acrylic acid, TiBr4 was found to significantly lower the activation barrier of the para transition state by 15.242 kcal mol⁻¹ compared to the uncatalyzed reaction [1]. This contrasts with the behavior of AlCl₃, another Lewis acid catalyst, which increased the exothermic stabilization of the para adduct by 7.489 kcal mol⁻¹ but did not affect the activation barrier in the same manner [2]. This highlights TiBr₄'s unique kinetic acceleration.

Activation barrier
Head-to-head
ΔEa reduced by 15.242 kcal mol-1 vs uncatalyzed; AlCl3 did not provide comparable kinetic effect
Reported kinetic acceleration in cycloaddition; supports reaction rate advantage
DFT study, model Diels-Alder conditions
Cycloaddition Lewis Acid Catalysis Density Functional Theory

Kinetic Control in Isobutylene Cationic Polymerization

In the living cationic polymerization of isobutylene, the polymerization rate decreases in the order: VCl₄ > TiCl₄ > TiBr₄ > TiI₄ [1]. Further, studies using mixed TiCl₄/TiBr₄ co-initiators confirm that as the TiCl₄/TiBr₄ ratio decreases (i.e., more Br ligand character), the polymerization rate correspondingly decreases due to a lower equilibrium constant of ionization [2]. TiBr₄ alone provides a rate that is slower than TiCl₄ but faster than TiI₄, offering a specific kinetic window.

Polymerization rate
Head-to-head
VCl4 > TiCl4 > TiBr4 > TiI4
Provides intermediate kinetic window for living polymerization tuning
Cationic isobutylene polymerization; rate order consistent across studies
Living Cationic Polymerization Polymer Synthesis Kinetic Control

Intermediate Exothermicity for ALD Surface Selectivity

A DFT study of titanium halide precursors on Si surfaces with -OH or -NH₂ functional groups revealed that the exothermicity of dissociative adsorption follows the order: TiI₄ > TiBr₄ > TiCl₄ [1]. This indicates TiBr₄ exhibits intermediate reactivity towards surface functional groups, which is critical for controlling nucleation and growth in atomic layer deposition (ALD) processes. Additionally, the study found that adsorption was more exothermic and showed a higher reaction rate constant on -OH-terminated surfaces than on -NH₂-terminated surfaces for all precursors [2].

ALD adsorption
Head-to-head
TiI4 > TiBr4 > TiCl4 in exothermicity on -OH/-NH2 surfaces
Intermediate surface reactivity may support nucleation control in ALD
DFT study; adsorption energy rank order reported
Atomic Layer Deposition (ALD) Thin Film Deposition Precursor Chemistry

CVD Liquid Precursor via Br₂ Solution

A patent (US5656338A) describes the use of a liquid solution of TiBr₄ in liquid bromine (Br₂) as a convenient, vaporizable precursor for the chemical vapor deposition (CVD) of titanium metal or titanium nitride [1]. While TiBr₄ is a solid at room temperature (mp 39 °C), its solubility in Br₂ provides a stable, homogeneous liquid delivery system. This contrasts with TiCl₄, which is a liquid at room temperature but does not offer the same controlled halogen environment, and with TiI₄, which is a high-melting solid (mp 150 °C) with low volatility that is challenging to deliver via conventional vaporization techniques [2].

CVD precursor solution
Class-level
Liquid solution of TiBr4 in Br2 enables vaporizable delivery for CVD
Reported formulation approach facilitates process integration
Patent-based; requires own process validation
Chemical Vapor Deposition (CVD) Precursor Formulation Process Engineering

TiBr4 Optimized Use Cases


Asymmetric Diels-Alder and Cycloaddition Catalysis

When a kinetic acceleration of the [4+2] cycloaddition is required without thermodynamic side reactions, TiBr4 is the preferred catalyst. As demonstrated, it lowers the activation barrier for the para transition state by 15.242 kcal mol⁻¹ [1]. This makes it particularly valuable for synthesizing complex, functionalized six-membered rings with high regio- and stereocontrol, such as in the production of pharmaceutical intermediates or advanced materials.

Living Cationic Polymerization for Precision Polyolefins

For the synthesis of well-defined polyisobutylene (PIB) and related block copolymers, TiBr4 is employed as a co-initiator or in mixed halide systems to finely tune the polymerization rate [1]. Its intermediate Lewis acidity, compared to TiCl4 and TiI4, allows for the production of polymers with narrow molecular weight distributions and controlled architectures, which are essential for applications in lubricant additives, fuel additives, and biomedical materials.

Area-Selective ALD of TiN and TiO₂

In advanced semiconductor manufacturing, achieving selective deposition on specific surface functional groups (-OH vs -NH₂) is critical for device scaling. TiBr4's intermediate adsorption exothermicity on these surfaces [1] enables a more controllable and potentially more selective nucleation process compared to TiCl4 or TiI4. This is directly applicable to the fabrication of next-generation metal gates, diffusion barriers, and high-k dielectrics in MOSFETs and 3D NAND memory devices.

CVD of Ti and TiN via Br₂-Based Liquid Formulation

For industrial-scale chemical vapor deposition of titanium or titanium nitride films, the patented method of using a liquid TiBr4/Br2 solution [1] offers a robust, vaporizable precursor system. This approach solves the solid-handling issues of pure TiBr4 and provides a controlled bromine environment, which can be advantageous for certain film properties or for in-situ cleaning of the deposition chamber, making it a compelling choice for high-volume manufacturing.

Application
Selection Property
Validation Focus
Cycloaddition catalysis
Reported kinetic acceleration in Diels-Alder reactions
Reaction rate and regioselectivity under model conditions
Living cationic polymerization
Intermediate Lewis acidity for polymerization rate control
Molecular weight distribution and block copolymer architecture
Area-selective ALD
Intermediate adsorption exothermicity on functionalized surfaces
Nucleation density and selectivity on -OH vs -NH2 groups
CVD of Ti/TiN films
Liquid Br2-based precursor delivery method
Film uniformity and process integration with vaporizable source

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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